Physicochemical Properties of 1-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine Align with Drug-Like Space Relative to Kinase Inhibitor Scaffolds
The predicted LogP (0.36), TPSA (70 Ų), and rotatable bond count (0) of 1-methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine place it well within the drug-like space defined by Lipinski and Veber guidelines. Compared to the Lipinski thresholds (LogP ≤5, TPSA ≤140 Ų) and Veber criterion (rotatable bonds ≤10), the compound exhibits favorable parameters for oral bioavailability . In contrast, many kinase inhibitor scaffolds exceed these ranges, leading to higher attrition rates [1]. The zero rotatable bonds confer conformational rigidity, which is associated with improved kinase selectivity [2].
| Evidence Dimension | Drug-likeness parameters (LogP, TPSA, Rotatable Bonds) |
|---|---|
| Target Compound Data | LogP = 0.36, TPSA = 70 Ų, Rotatable Bonds = 0 |
| Comparator Or Baseline | Lipinski (LogP ≤5, TPSA ≤140 Ų) and Veber (Rotatable Bonds ≤10) thresholds |
| Quantified Difference | All values within recommended ranges |
| Conditions | Predicted using ACD/Labs Percepta Platform (ChemSpider) |
Why This Matters
Compounds meeting drug-likeness criteria are more likely to exhibit adequate oral absorption and lower development risk, making this scaffold a rational starting point for kinase inhibitor programs.
- [1] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1-3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
- [2] Veber, D. F. et al. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45 (12), 2615–2623. DOI: 10.1021/jm020017n. View Source
